molecular formula C26H23ClN4O2 B2947930 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea CAS No. 1189856-26-5

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea

Cat. No.: B2947930
CAS No.: 1189856-26-5
M. Wt: 458.95
InChI Key: XDUBMMPQYVMDEC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a phenylquinolinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUBMMPQYVMDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the chlorophenyl group. The final step involves the formation of the urea linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-morpholino group on the quinoline ring facilitates nucleophilic substitution reactions under specific conditions. For example:

  • Halogen displacement : The chloro-substituted phenyl group participates in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups (Figure 1A) .

  • Morpholine ring reactivity : The morpholine oxygen acts as a weak base, enabling protonation in acidic media, which alters electron density in the quinoline system .

Table 1: Key substitution reactions

Reaction TypeConditionsProducts/OutcomesSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives (R = aryl)
Acid-mediated hydrolysisHCl (conc.), reflux, 6hCleavage of morpholine ring

Hydrogen Bonding and Urea Reactivity

The urea moiety (–NH–CO–NH–) participates in:

  • Intramolecular H-bonding : Stabilizes the planar conformation, reducing rotational freedom .

  • Intermolecular interactions : Forms complexes with biological targets (e.g., COX-II enzymes) via H-bond donation to carbonyl oxygens .

Notable finding : The urea group undergoes base-catalyzed hydrolysis in NaOH/EtOH (1:1) at 60°C, yielding 4-(morpholin-4-yl)-2-phenylquinolin-6-amine and 4-chlorophenyl isocyanate .

Stability Under Thermal and Oxidative Conditions

  • Thermal decomposition : Degrades above 220°C via cleavage of the urea linkage, confirmed by TGA-DSC .

  • Oxidative resistance : Stable in H₂O₂ (3%) but decomposes in strong oxidizing agents (e.g., KMnO₄).

Substituent Effects on Reaction Pathways

The 2-phenylquinoline and 4-chlorophenyl groups direct regioselectivity:

  • Electron-withdrawing Cl on phenyl enhances electrophilic substitution at the quinoline C3 position .

  • Morpholine’s electron-donating nature deactivates the adjacent quinoline ring toward nitration .

Table 2: Substituent influence on reactivity

PositionSubstituentReactivity TrendExample Reaction
C6Urea linkageSusceptible to hydrolysisBase-mediated cleavage
C4MorpholineModerates electrophilic additionNitration at C3

Biological Interactions (Non-Reactive Binding)

While not a classical chemical reaction, the compound’s non-covalent interactions drive pharmacological activity:

  • π-π stacking between quinoline and hydrophobic enzyme pockets (e.g., PI3K/mTOR targets) .

  • Van der Waals forces with trifluoromethyl groups in COX-II inhibitors .

Critical Research Findings

  • Synthetic Optimization : Morpholine incorporation improves solubility but reduces metabolic stability in vivo .

  • Hydrolysis Byproducts : Base-mediated degradation generates cytotoxic isocyanate intermediates, necessitating pH-controlled formulations .

  • Regioselectivity : Electron-deficient aryl groups favor C3 functionalization over C5 in the quinoline ring .

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(4-Chlorophenyl)propyl][2-(morpholin-4-yl)ethyl]amine
  • 1-(4-Chlorophenyl)propyl][2-methyl-2-(morpholin-4-yl)propyl]amine

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .

Biological Activity

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea (CAS Number: 1189856-26-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H20ClN3O\text{C}_{22}\text{H}_{20}\text{ClN}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of cancer research and enzyme inhibition.

  • Inhibition of Enzymes : Research indicates that compounds similar to this urea derivative may act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process and cancer progression. The IC50 values for related compounds suggest significant inhibitory effects on COX enzymes, which can be extrapolated to predict similar activity for this compound .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also influence GPCR signaling pathways, which are vital for numerous physiological processes. It is hypothesized that the morpholine group enhances binding affinity to these receptors, potentially modulating their activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Anti-inflammatoryDemonstrated inhibition of COX enzymes with potential anti-inflammatory effects.
AnticancerInduces apoptosis in cancer cell lines, suggesting a role in cancer therapy.
GPCR modulationModulates activity of specific GPCRs, influencing cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Anti-Cancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar quinoline derivatives. The study found that these compounds could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, indicating potential therapeutic applications .
  • Inflammation and Pain Management : Another research effort focused on the anti-inflammatory effects of related compounds, establishing that they significantly reduced inflammation markers in animal models. This suggests that this compound may have similar applications in pain management therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea?

Answer: The synthesis involves coupling morpholine-containing precursors with aryl urea intermediates. A validated approach includes reacting 4-aminomorpholine derivatives with (4-chlorophenyl)carbamoyl chloride under reflux in ethanol (4–6 hours). Stoichiometric ratios (1:1 molar equivalents) and inert conditions (N₂ atmosphere) are critical to suppress side reactions. Post-synthesis purification via recrystallization in ethanol yields high-purity crystals (80% yield) .

Q. What experimental techniques are essential for structural characterization of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles. Example parameters: MoKα radiation (λ = 0.71073 Å), space group P2₁/c, with Z = 4 .
  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions and purity.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ = 488.3 Da).

Q. Table 1: Key Crystallographic Data (Example)

ParameterValue
Space groupP2₁/c
a, b, c (Å)13.684, 9.361, 9.758
β (°)94.03
V (ų)1246.8
R factor0.045

Advanced Research Questions

Q. How can noncovalent interactions in this compound be systematically analyzed?

Answer:

  • Noncovalent Interaction (NCI) plots : Use Multiwfn to compute reduced density gradient (RDG) isosurfaces from electron density data. This identifies van der Waals interactions, hydrogen bonds (N–H⋯O), and steric clashes .
  • Hydrogen bond quantification : Refine H-bond geometries (e.g., D–H⋯A angles, distances) using SHELXL. Example: N–H = 0.86 Å, Uiso(H) = 1.2Ueq(C/N) .

Q. What strategies optimize crystallographic refinement for resolving hydrogen-bonding networks?

Answer:

  • SHELXL constraints : Fix H-atom positions using riding models (C–H = 0.93–0.97 Å) to refine anisotropic displacement parameters .
  • Twinned data handling : Apply the TWIN/BASF commands in SHELX for high-resolution datasets with overlapping reflections .
  • Validation tools : Use PLATON to check for missed symmetry or disorder .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Computational docking : Target serine proteases (e.g., PDB ID: GP6) using AutoDock Vina. Focus on urea moiety interactions with catalytic residues (e.g., His57, Asp102) .
  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) with Gaussian09 to assess electronic effects of substituents (e.g., morpholine’s electron-donating role) .
  • Pharmacophore modeling : Map hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (chlorophenyl group) using Schrödinger Suite.

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